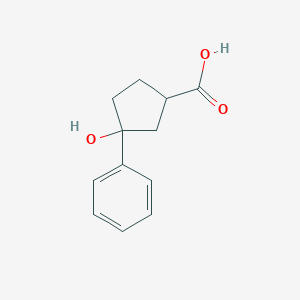

3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxy-3-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)9-6-7-12(15,8-9)10-4-2-1-3-5-10/h1-5,9,15H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSFWCWXJQTOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822817-37-7 | |

| Record name | 3-hydroxy-3-phenylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Phenyl Substitution: The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Formation of 3-oxo-3-phenylcyclopentane-1-carboxylic acid

Reduction: Formation of 3-hydroxy-3-phenylcyclopentane-1-methanol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 3-hydroxy-3-phenylcyclopentane-1-carboxylic acid as a scaffold for developing new antimicrobial agents. Its derivatives have shown promising activity against multidrug-resistant pathogens, including various strains of Staphylococcus aureus and Candida auris .

- Case Study : A study synthesized derivatives of this compound and tested their antimicrobial properties using the broth microdilution technique. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

- Case Study : A series of methyl esters derived from this compound were evaluated for their antiproliferative activity. Some compounds showed IC₅₀ values as low as 1.9 μg/mL, indicating strong potential for further development as anticancer agents .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of isoxazole and isoxazoline derivatives, which are valuable in pharmaceuticals .

- Table: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Isoxazole Derivatives | Used as a precursor in solid-phase synthesis. |

| Antitussive Agents | Intermediate in the synthesis of cough suppressants like Caramiphen. |

| Antispasmodics | Esters derived from this compound show antispasmodic properties. |

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-hydroxy-3-phenylcyclopentane-1-carboxylic acid but differ in substituents, ring size, or saturation:

Key Comparative Insights

Substituent Effects

- Electron-Withdrawing Groups (e.g., Fluorine) : The fluorinated analog (CAS 214262-97-2) exhibits enhanced stability and altered reactivity compared to the hydroxylated target compound. Fluorine’s electronegativity may improve metabolic stability in pharmaceutical applications .

- Hydroxyl vs. Trifluoromethyl Groups : The trifluoromethylphenyl derivative (CAS 733740-47-1) has higher hydrophobicity and steric bulk, impacting binding affinity in receptor-ligand interactions .

Ring Size and Strain

- Cyclopropane Analogs : The cyclopropane derivative (CAS 1056933-73-3) introduces significant ring strain, increasing reactivity in ring-opening reactions. This property is exploited in the synthesis of strained intermediates for drug discovery .

- Unsaturated Rings : 3-Cyclopentene-1-carboxylic acid’s conjugated double bond enhances its utility in Diels-Alder reactions, a feature absent in the saturated target compound .

Physicochemical Properties

- Solubility : The hydroxyl and carboxylic acid groups in the target compound (CAS 92847-83-1) confer higher polarity compared to its fluorinated analog, likely improving aqueous solubility .

- Molecular Weight and Applications : Larger derivatives like the trifluoromethylphenyl compound (300.28 g/mol) are more suited for high-molecular-weight polymer synthesis, whereas smaller analogs (e.g., cyclopropane derivative, 178.18 g/mol) are preferred in small-molecule drug design .

Biological Activity

3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid (CAS No. 1822817-37-7) is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a phenyl group attached to a cyclopentane ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, pharmacology, and related fields.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in metabolic processes. Its interaction with specific receptors could lead to changes in cellular signaling, influencing processes such as inflammation and cell proliferation.

Biological Activities

Recent research highlights several key biological activities associated with this compound:

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which are essential for neutralizing free radicals in biological systems. This activity can contribute to reducing oxidative stress, a factor implicated in various diseases.

-

Anti-inflammatory Effects :

- Studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary tests have shown that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

-

Cytotoxicity Against Cancer Cells :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-3-phenylcyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclization of precursor ketones or esters using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) effectively promotes cyclization of substituted β-keto esters to form cyclopentane carboxylic acid derivatives, as demonstrated in the synthesis of structurally similar 3-hydroxy acids . Key variables include catalyst concentration, temperature (typically 0–60°C), and solvent polarity. Optimization studies suggest yields >70% are achievable with strict anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the cyclopentane ring structure and substituent positions. Coupling constants in H NMR (e.g., J = 5–8 Hz for cis/trans ring protons) help assign stereochemistry .

- MS : High-resolution mass spectrometry (HRMS) using ESI or EI ionization confirms molecular weight and fragmentation patterns, as seen in analogs like (1R,2R)-2-[(1S,2S)-2-amino-1-hydroxy-4-methylpentyl]cyclopentanecarboxylic acid .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, crucial for verifying optical purity .

Q. How does the hydroxyl group at the 3-position influence the compound’s physicochemical properties?

- Methodological Answer : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogs. Computational studies (DFT) predict a pKa of ~4.5 for the hydroxyl proton, affecting ionization under physiological conditions. LogP values (experimental: ~1.8) indicate moderate lipophilicity, critical for permeability assays .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) in cyclization reactions can yield enantiomeric excess (ee) >90%. For example, (1R,3S)-configured cyclopentane derivatives were synthesized via dynamic kinetic resolution with Rh(II)-catalysts . Advanced purification techniques, such as simulated moving bed (SMB) chromatography, further enhance ee to >99% for pharmacological studies .

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities to enzymes like cyclooxygenase-2 (COX-2) or β-lactamases. For fluorinated analogs (e.g., 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid), simulations reveal that the phenyl group occupies hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) . Free energy perturbation (FEP) calculations refine binding energy predictions (±1 kcal/mol accuracy) .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, serum protein content) or stereochemical impurities. A systematic approach includes:

- Reproducing assays under standardized conditions (e.g., PBS buffer, 37°C, 5% CO₂).

- Chiral purity verification via circular dichroism (CD) or X-ray crystallography .

- Meta-analysis of existing data to identify confounding variables, as demonstrated in studies of fluorinated cyclohexane derivatives .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- Cell-based assays : LPS-stimulated RAW 264.7 macrophages measure TNF-α suppression via ELISA (IC₅₀ calculations require dose-response curves over 0.1–100 μM) .

- Enzyme inhibition : COX-2 activity assays using a fluorometric kit (e.g., Cayman Chemical) quantify prostaglandin E₂ (PGE₂) reduction. Include celecoxib as a positive control .

Q. How can structural modifications enhance the metabolic stability of this compound?

- Methodological Answer :

- Introducing electron-withdrawing groups (e.g., fluorine at the 4-phenyl position) reduces CYP450-mediated oxidation, as shown in analogs like 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid .

- Methyl ester prodrugs improve oral bioavailability by masking the carboxylic acid group, with hydrolysis studies in simulated gastric fluid (SGF) guiding design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.